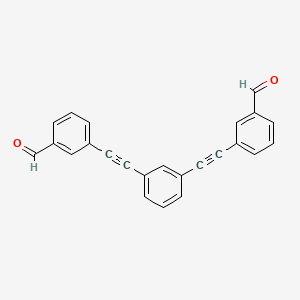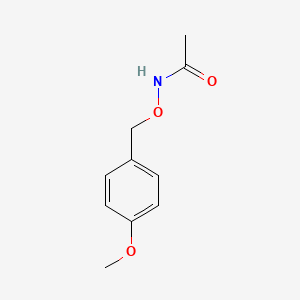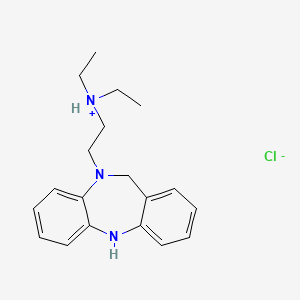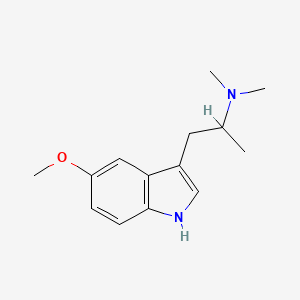
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride is a chemical compound with a complex structure that includes both morpholine and benzoate moieties. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride typically involves the reaction of morpholine with 2-hydroxy-3-methoxybenzoic acid in the presence of a suitable chlorinating agent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-morpholin-4-ium-4-ylethyl 2-hydroxybenzoate;chloride
- 2-morpholin-4-ium-4-ylethyl 3-methoxybenzoate;chloride
- 2-morpholin-4-ium-4-ylethyl 2-hydroxy-4-methoxybenzoate;chloride
Uniqueness
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to participate in a variety of reactions and exhibit specific biological activities that may not be observed in similar compounds.
Propriétés
Numéro CAS |
23959-15-1 |
|---|---|
Formule moléculaire |
C14H20ClNO5 |
Poids moléculaire |
317.76 g/mol |
Nom IUPAC |
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride |
InChI |
InChI=1S/C14H19NO5.ClH/c1-18-12-4-2-3-11(13(12)16)14(17)20-10-7-15-5-8-19-9-6-15;/h2-4,16H,5-10H2,1H3;1H |
Clé InChI |
KFPAZNVEFVIEQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C(=O)OCC[NH+]2CCOCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)


![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)






